molecular formula C10H10N2 B3049682 1-Methyl-5-phenyl-1H-imidazole CAS No. 2154-38-3

1-Methyl-5-phenyl-1H-imidazole

Cat. No.: B3049682
CAS No.: 2154-38-3
M. Wt: 158.2 g/mol
InChI Key: KSXRUTOEIGCNSN-UHFFFAOYSA-N
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Description

1-Methyl-5-phenyl-1H-imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with a methyl group at the first position and a phenyl group at the fifth position. Imidazoles are significant due to their presence in various biologically active molecules and their versatile applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-5-phenyl-1H-imidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups and proceeds through proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: Industrial production often employs multi-step synthesis involving the condensation of aldehydes with amines, followed by cyclization and subsequent functional group modifications. The reaction conditions typically include the use of solvents like toluene and catalysts to enhance yield and selectivity .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-phenyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Methyl-5-phenyl-1H-imidazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-5-phenyl-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The specific pathways and targets depend on the functional groups present on the imidazole ring and the nature of the substituents .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-5-phenyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it valuable in applications requiring precise molecular interactions and functional group compatibility .

Properties

IUPAC Name

1-methyl-5-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-12-8-11-7-10(12)9-5-3-2-4-6-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXRUTOEIGCNSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395854
Record name 1-Methyl-5-phenyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2154-38-3
Record name 1-Methyl-5-phenyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a slurry of sodium hydride, 60% in mineral oil (1.2 g, 31 mmol) in 100 mL anhyd. THF at 0° C. was added 4-phenylimidazole (4.00 g, 28 mmol) in small portions under nitrogen. Upon complete addition, the reaction was homogeneous and orange. After 10 min, methyl iodide (2.1 ml, 33 mmol) was added and the reaction was allowed to warm to ambient temperature. After 2 h, the reaction was quenched with 10 mL water and concentrated in vacuo. The resulting liquid was partitioned between water/brine and DCM. The aqueous layer was extracted with DCM (4×). The combined organic extracts were dried over anhyd sodium sulfate, filtered, and concentrated in vacuo to give an orange solid. This was dissolved in dichloromethane and purified by silica gel chromatography, 120 g, 60 min, 0-50% 90/10 DCM/MeOH in DCM, to give 1-methyl-4-phenyl-1H-imidazole and 1-methyl-5-phenyl-1H-imidazole as off-white solids.
Quantity
0 (± 1) mol
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reactant
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[Compound]
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oil
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1.2 g
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reactant
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4 g
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2.1 mL
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Synthesis routes and methods II

Procedure details

To a solution of 4-phenylimidazole (500 mg, 3.47 mmol) in 10 mL THF at rt, was added 60% NaH (146 mg, 3.64 mmol). The mixture was stirred at rt for 5 min, then iodomethane (238 μL, 3.82 mmol) was added. The mixture was stirred at rt for 30 min, then was diluted with EtOAc. The organic phase was washed with H2O and brine, dried (Na2SO4) and concentrated. The crude residue was purified by flash chromatography (column #1: 0 to 10% MeOH/CH2Cl2 gradient, column #2: 1 to 2 to 5% MeOH/EtOAc, stepwise gradient) to afford 352 mg of Intermediate 13.1 and 166 mg of Intermediate 13.2.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
146 mg
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reactant
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10 mL
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solvent
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238 μL
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reactant
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

To 2.88 g of 1-acetyl-4-phenylimidazole in 50 ml of acetonitrile was added 5.8 ml of methyl iodide and the reaction mixture sealed in a flask over a weekend. The reaction mixture was poured into water and then decanted from insoluble oil. The pH of the decanted solution was adjusted to 9 with sodium carbonate and the solution extracted with chloroform. The extracts were combined, dried over magnesium sulfate and concentrated to give 1.02 g of crude product which was chromatographed on 50 g of silica gel using 30% ethyl acetate in chloroform as the eluent, 640 mg.
Name
1-acetyl-4-phenylimidazole
Quantity
2.88 g
Type
reactant
Reaction Step One
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5.8 mL
Type
reactant
Reaction Step One
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50 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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